Tasosartan
Übersicht
Beschreibung
Tasosartan ist ein langwirksamer Angiotensin-II-Rezeptorblocker. Es wird hauptsächlich zur Behandlung von essentieller Hypertonie eingesetzt. Die Verbindung wirkt durch Blockierung des Angiotensin-II-Typ-1-Rezeptors, der eine entscheidende Rolle bei der Regulierung des Blutdrucks spielt .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung zur Untersuchung von Rezeptor-Ligand-Interaktionen verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege.
Medizin: Wird hauptsächlich zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente und Therapeutika.
Wirkmechanismus
Tasosartan entfaltet seine Wirkung durch selektive Blockierung des Angiotensin-II-Typ-1-Rezeptors. Dieser Rezeptor ist am Renin-Angiotensin-Aldosteron-System beteiligt, das den Blutdruck und den Flüssigkeitshaushalt reguliert. Durch die Blockierung dieses Rezeptors bewirkt this compound Vasodilatation, reduziert die Sekretion von Vasopressin und verringert die Produktion und Sekretion von Aldosteron .
Wirkmechanismus
Target of Action
Tasosartan is a selective, potent, orally active, and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist . This compound binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, this compound ultimately causes vasodilation, reduced secretion of vasopressin (ADH), reduced production and secretion of aldosterone, amongst other actions leading to the combined effect of a reduction of blood pressure .
Pharmacokinetics
It is known that the half-life of this compound is approximately 42 hours .
Result of Action
The primary result of this compound’s action is a significant and dose-related reduction in both clinic and ambulatory blood pressure that is maintained over a 24-hour period . This is achieved through the combined effect of vasodilation, reduced secretion of vasopressin (ADH), reduced production and secretion of aldosterone, and other actions .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that this compound is generally well-tolerated .
Biochemische Analyse
Biochemical Properties
Tasosartan is a selective, potent, orally active, and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist . It interacts with the AT1 receptors in vascular smooth muscle and the adrenal gland . By blocking the angiotensin II (AT1) receptor, this compound ultimately causes vasodilation, reduced secretion of vasopressin (ADH), reduced production and secretion of aldosterone, amongst other actions leading to the combined effect of a reduction of blood pressure .
Cellular Effects
This compound exerts its effects on various types of cells, primarily those in the vascular smooth muscle and the adrenal gland . By blocking the angiotensin II (AT1) receptor, it influences cell function by causing vasodilation and reducing the secretion of vasopressin (ADH) and aldosterone .
Molecular Mechanism
This compound blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II . As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance .
Temporal Effects in Laboratory Settings
It is known that this compound has a long duration of action, which has been attributed to its active metabolite, enolthis compound .
Dosage Effects in Animal Models
It is known that this compound is a potent and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist .
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a crucial hormonal system in the regulation of blood pressure, fluid, and electrolyte balance . It blocks the system at the level of the AT1 receptor, which mediates most, if not all, of the important actions of Ang II .
Transport and Distribution
It is known that this compound binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland .
Subcellular Localization
It is known that this compound binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland , suggesting that it may be localized to these areas within the cell.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tasosartan umfasst mehrere wichtige Schritte. Eine der wichtigsten Methoden beinhaltet die Herstellung von 8-(4’-Benzylbromid)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-on, das als wichtiges Zwischenprodukt dient . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Dazu gehört häufig die Verwendung fortschrittlicher Reinigungsverfahren wie Kristallisation und Chromatographie, um this compound von Verunreinigungen zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tasosartan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um die entsprechenden oxidierten Derivate zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Produkte führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Losartan: Ein weiterer Angiotensin-II-Rezeptorblocker mit ähnlichem Wirkmechanismus.
Valsartan: Bekannt für seine hohe Potenz und lange Wirkdauer.
Irbesartan: Wird zur Behandlung von Bluthochdruck und diabetischer Nephropathie eingesetzt.
Einzigartigkeit von Tasosartan
This compound ist aufgrund seiner langen Wirkdauer einzigartig, die seinem aktiven Metaboliten Enolthis compound zugeschrieben wird . Dies macht es besonders effektiv bei der Aufrechterhaltung der Blutdruckkontrolle über einen längeren Zeitraum.
Eigenschaften
IUPAC Name |
2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5,6-dihydropyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O/c1-14-18-11-12-21(31)30(23(18)25-15(2)24-14)13-16-7-9-17(10-8-16)19-5-3-4-6-20(19)22-26-28-29-27-22/h3-10H,11-13H2,1-2H3,(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXGNEYLLLSOAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163148 | |
Record name | Tasosartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tasosartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.25e-02 g/L | |
Record name | Tasosartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tasosartan is a selective, potent, orally active and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist. Tasosartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II. Tasosartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. AT1 receptor antagonists avoid the nonspecificity of the Ang I converting enzyme (ACE) inhibitors. | |
Record name | Tasosartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01349 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
145733-36-4 | |
Record name | Tasosartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145733-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tasosartan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145733364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tasosartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01349 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tasosartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TASOSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G92V856H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tasosartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.